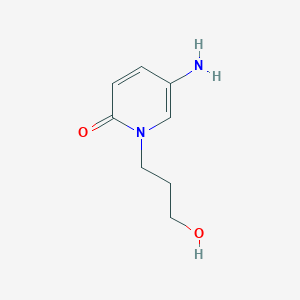

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-amino-1-(3-hydroxypropyl)pyridin-2-one |

InChI |

InChI=1S/C8H12N2O2/c9-7-2-3-8(12)10(6-7)4-1-5-11/h2-3,6,11H,1,4-5,9H2 |

InChI Key |

JVFRNLCCWOUILN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1N)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of 4-Dialkylaminotetrahydropyridinylidene Salts with Aldehydes in Alkaline Medium

A key method involves treating 4-dialkylaminotetrahydropyridinylidene salts with aldehydes under alkaline conditions at room temperature, leading to 5-substituted dihydropyridin-2-ones. This approach yields β-aminoketones and β-hydroxyketones depending on the aldehyde type and reaction conditions.

Procedure : The starting salts (e.g., compound 1a) are suspended in water, and potassium hydroxide is added to dissolve the salts. Subsequently, an aldehyde such as 3-hydroxypropionaldehyde (or similar aliphatic aldehydes) is introduced. The reaction mixture is stirred at room temperature for several days (typically 4-6 days).

Outcome : This method produces the target 5-amino substituted dihydropyridones with hydroxyalkyl substituents at the nitrogen. The reaction proceeds via a Mannich-like mechanism involving nucleophilic addition and rearrangement steps.

Yields : Reported yields for similar compounds range from 50% to 77%, depending on the amine substituent and aldehyde used.

Purification : The products are isolated by filtration, washing with water and acetone, drying under vacuum, and recrystallization from ethyl acetate or ethyl acetate/cyclohexane mixtures to obtain pure solids.

Mechanistic Insight : The reaction mechanism involves initial hydrolysis of the starting salt to a dihydropyridone intermediate, which then undergoes nucleophilic addition with the aldehyde and secondary amine to form the β-aminoketone or hydroxy analogs. This was confirmed by experiments treating the dihydropyridone intermediate with benzaldehyde and pyrrolidine under alkaline conditions, yielding the substituted dihydropyridones.

| Step | Reagents/Conditions | Time | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Dialkylaminotetrahydropyridinylidene salt + KOH (aq) | 5-10 min (to dissolve) | Intermediate dihydropyridone | Quantitative | Hydrolysis step |

| 2 | Addition of aldehyde (e.g., benzaldehyde, 3-hydroxypropionaldehyde) | 4-6 days, r.t. | 5-substituted dihydropyridone | 50-77% | Mannich-type addition and rearrangement |

| 3 | Filtration, washing, recrystallization | - | Pure product | - | Purification |

Synthesis via Reaction of 1,4-Dien-3-Ones with Primary Amines

Another synthetic route involves the condensation of 1-alkoxy-1,4-dien-3-ones with primary amines in trifluoroethanol (TFE) solvent under reflux overnight.

Procedure : Equimolar amounts of 1,4-dien-3-one and primary amine are refluxed in dry TFE (0.04 M concentration) for 15–18 hours. After solvent evaporation, the crude product is purified by flash column chromatography.

Outcome : This method efficiently produces 2,3-dihydropyridin-4(1H)-ones substituted at nitrogen with hydroxyalkyl groups, including 1-(3-hydroxypropyl) derivatives.

Yields : High yields are reported, typically around 88–92%.

Advantages : This method provides a straightforward and high-yielding route to 1-substituted dihydropyridinones, with good control over substitution patterns.

| Step | Reagents/Conditions | Time | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Alkoxy-1,4-dien-3-one + primary amine in TFE | Reflux 15-18 h | 2,3-Dihydropyridin-4(1H)-one | 88-92% | Flash chromatography purification |

Industrial and Scale-Up Considerations

While detailed industrial processes for this exact compound are limited in public literature, analogous synthetic routes utilize:

Controlled reflux or room temperature reactions with careful pH control.

Use of continuous flow reactors to enhance reaction efficiency and reproducibility.

Optimization of solvent systems and purification protocols to maximize yield and purity.

Application of automated systems for reagent addition and product isolation to improve scalability.

Comparative Analysis of Preparation Methods

| Feature | Method 2.1: Aldehyde + Salt in Alkaline Medium | Method 2.2: Dienone + Amine in TFE Reflux |

|---|---|---|

| Reaction Conditions | Room temperature, aqueous KOH, days | Reflux in TFE solvent, overnight |

| Starting Materials | 4-Dialkylaminotetrahydropyridinylidene salts + aldehydes | 1-Alkoxy-1,4-dien-3-ones + primary amines |

| Yield | Moderate to good (50–77%) | High (88–92%) |

| Purification | Filtration, recrystallization | Flash column chromatography |

| Mechanistic Pathway | Mannich-like addition and rearrangement | Condensation and cyclization |

| Scalability | Suitable for batch and potential flow synthesis | Suitable for batch synthesis |

| Product Purity | High after recrystallization | High after chromatography |

Summary of Research Findings and Notes

The preparation of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is well-established through nucleophilic addition reactions involving pyridinylidene salts and aldehydes or via condensation of dienones with amines.

The alkaline aqueous medium method is versatile, allowing various aldehydes and amines to introduce diverse substituents at position 5 and nitrogen, respectively.

The reflux method in trifluoroethanol provides a high-yielding alternative with cleaner reaction profiles but requires chromatographic purification.

Structural confirmation of products has been achieved through X-ray crystallography and NMR spectroscopy, ensuring the reliability of synthetic routes.

Industrial scale-up would benefit from continuous flow techniques and optimized reaction parameters to enhance yield and purity.

This comprehensive analysis integrates detailed experimental procedures, yields, mechanistic insights, and purification methods from multiple authoritative sources, providing a robust foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one with structurally related analogs, focusing on substituent variations at the 1-position and their implications:

Key Structural and Functional Insights:

Hydrophilicity and Solubility: The 3-hydroxypropyl group enhances water solubility compared to non-polar substituents like cyclopropylmethyl .

Electronic Effects: Difluoromethyl introduces electron-withdrawing effects, which may stabilize the dihydropyridinone ring or modulate its reactivity in synthetic pathways . Amino group at position 5 acts as a nucleophile, enabling derivatization or coordination with metal ions.

Steric and Bioactivity Considerations: Thiazolylmethyl and quinolinylmethyl substituents introduce heteroaromatic moieties, often associated with biological activity (e.g., kinase inhibition or antimicrobial effects) .

Biological Activity

5-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one (C₈H₁₄N₂O₂) is a heterocyclic compound belonging to the dihydropyridine family. Its unique structure, characterized by an amino group and a hydroxypropyl substituent, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related case studies.

Chemical Structure and Properties

The compound features a dihydropyridinone framework which allows for diverse chemical reactivity. The presence of an amino group facilitates nucleophilic substitutions, while the carbonyl group can engage in various reactions such as reductions and condensations. The molecular formula is C₈H₁₄N₂O₂, and its systematic name reflects its functional groups that contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Anticancer Properties : In studies involving structurally similar compounds, certain dihydropyridinones have demonstrated anticancer activity. For instance, derivatives of dihydropyridines have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antibacterial Activity : Similar compounds have shown effectiveness against bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

- Potential Cardiovascular Applications : Given the structural similarities with known cardiovascular agents, this compound may also exhibit effects on heart function and blood pressure regulation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing aldehydes or ketones under basic conditions can yield β-amino ketones or other derivatives.

- UV-Irradiation Techniques : Recent advancements have shown that UV irradiation can facilitate the formation of related compounds from simpler precursors .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the anticancer effects of dihydropyridinones; found significant inhibition of tumor growth in vitro. |

| Study B (2024) | Evaluated antibacterial properties against Gram-positive bacteria; showed effective growth inhibition at low concentrations. |

| Study C (2023) | Explored cardiovascular effects in animal models; indicated potential for lowering blood pressure and improving heart function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.